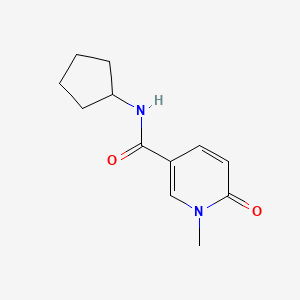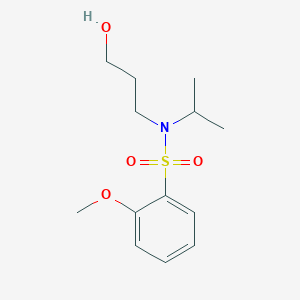![molecular formula C13H16N2O3 B7559704 N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which is a promising target for the treatment of various neurological disorders such as Parkinson's disease, anxiety, and depression.
Wirkmechanismus
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor by binding to a site other than the receptor's active site. This leads to an increase in the receptor's affinity for its endogenous ligand, glutamate, and an enhancement of its downstream signaling pathways. The activation of mGluR4 has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to enhance the activity of mGluR4, which leads to a reduction in glutamate and dopamine release. This, in turn, leads to a decrease in motor symptoms in animal models of Parkinson's disease and a reduction in anxiety-like behavior in mice. Moreover, this compound has been shown to have antidepressant-like effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective and potent positive allosteric modulator of mGluR4, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations is that it has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its pharmacokinetic properties have not been fully characterized, which makes it challenging to determine the appropriate dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide. One of the directions is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and schizophrenia. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.
Synthesemethoden
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the reaction between 2-bromoethylbenzene and 2-(2-oxopyrrolidin-1-yl)benzoic acid to yield 2-(2-(2-bromoethyl)phenyl)-5-oxopyrrolidine-2-carboxylic acid. This intermediate is then converted into this compound by reacting it with hydroxylamine hydrochloride and sodium triacetoxyborohydride.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has been found to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in mice. Moreover, it has been shown to have antidepressant-like effects in rats.
Eigenschaften
IUPAC Name |
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)9-4-2-3-5-10(9)15-13(18)11-6-7-12(17)14-11/h2-5,8,11,16H,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHZYFLRGQDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C2CCC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
